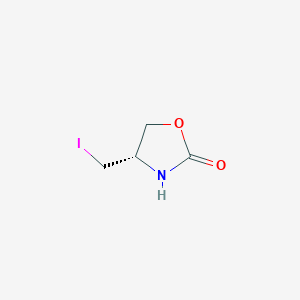
(S)-4-(iodomethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(iodomethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(iodomethyl)oxazolidin-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of (S)-4-(hydroxymethyl)oxazolidin-2-one with iodine and a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The iodination proceeds smoothly, yielding this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(iodomethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of oxazolidinone N-oxides.
Reduction: Formation of reduced oxazolidinone derivatives.
Scientific Research Applications
(S)-4-(iodomethyl)oxazolidin-2-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of new pharmaceuticals, particularly antibiotics.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-4-(iodomethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(hydroxymethyl)oxazolidin-2-one
- (S)-4-(chloromethyl)oxazolidin-2-one
- (S)-4-(bromomethyl)oxazolidin-2-one
Uniqueness
(S)-4-(iodomethyl)oxazolidin-2-one is unique due to the presence of the iodine atom, which can be easily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. The iodine atom also imparts distinct reactivity compared to other halogenated oxazolidinones, such as the chloro- or bromo- derivatives .
Properties
Molecular Formula |
C4H6INO2 |
|---|---|
Molecular Weight |
227.00 g/mol |
IUPAC Name |
(4S)-4-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
GSGUMEIFDXIUBW-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CI |
Canonical SMILES |
C1C(NC(=O)O1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


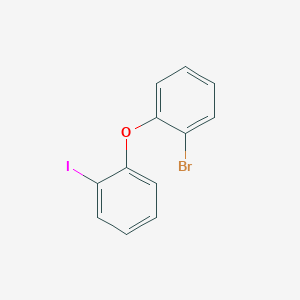
![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
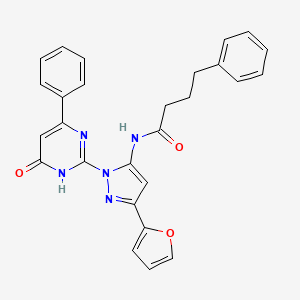
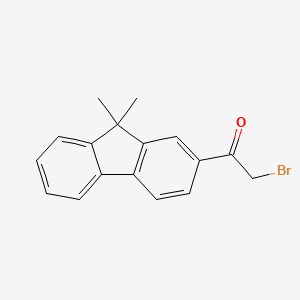
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)
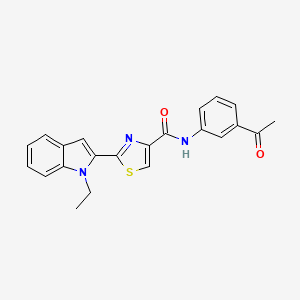


![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)
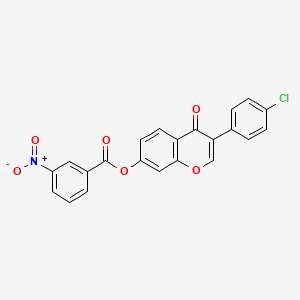
![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
